Imazalil

Description

This compound is a slightly yellow to brown solidified oil. Non-corrosive. Used as a fungicide.

1-[2-(allyloxy)-2-(2,4-dichlorophenyl)ethyl]imidazole is a member of the class of imidazoles in which the hydrogen at position 1 is replaced by a 2-(allyloxy)-2-(2,4-dichlorophenyl)ethyl group. It is a member of imidazoles, an ether and a dichlorobenzene.

Enilconazole has been reported in Ganoderma lucidum with data available.

Enilconazole (synonyms this compound, chloramizole) is a fungicide widely used in agriculture, particularly in the growing of citrus fruits. Trade names include Freshgard, Fungaflor, and Nuzone.

RN given refers to parent cpd

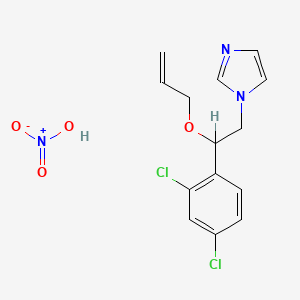

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[2-(2,4-dichlorophenyl)-2-prop-2-enoxyethyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2N2O/c1-2-7-19-14(9-18-6-5-17-10-18)12-4-3-11(15)8-13(12)16/h2-6,8,10,14H,1,7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBPKYOVPCNPJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N2O | |

| Record name | IMAZALIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18161 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | IMAZALIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1303 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | enilconazole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Enilconazole | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33586-66-2 (mononitrate), 58594-72-2 (unspecified sulfate) | |

| Record name | Enilconazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035554440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8024151 | |

| Record name | Imazalil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Imazalil is a slightly yellow to brown solidified oil. Non-corrosive. Used as a fungicide., Solidified oil; [Merck Index] Light yellow to brown solid (solidified oil); [ICSC], Solid, LIGHT YELLOW-TO-BROWN CRYSTALLINE MASS (SOLIDIFIED OIL). | |

| Record name | IMAZALIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18161 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Imazalil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5605 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Enilconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031794 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | IMAZALIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1303 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

347 °C, 347.00 °C. @ 760.00 mm Hg, 319-347 °C (estimated) | |

| Record name | IMAZALIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Enilconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031794 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | IMAZALIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1303 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

192 °C | |

| Record name | IMAZALIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | IMAZALIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1303 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In acetone, dichloromethane, ethanol, methanol, isopropanol, xylene, toluene, benzene > 500g/L at 20 °C. In hexane 19 g/L at 20 °C. Also soluble in heptane and petroleum ether., In water, 0.18 g/L at pH 7.6, 20 °C, 180 mg/L @ 20 °C (exp), Solubility in water, g/100ml at 20 °C: 0.14 | |

| Record name | IMAZALIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Enilconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031794 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | IMAZALIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1303 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.348 g/ml at 26 °C, Relative density (water = 1): 1.2 | |

| Record name | IMAZALIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | IMAZALIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1303 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000119 [mmHg], 1.2X10-6 mm Hg at 20 °C, Vapor pressure at 20 °C: negligible | |

| Record name | Imazalil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5605 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | IMAZALIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | IMAZALIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1303 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Slightly yellow to brown crystalline mass., Solidified oil, Brownish oil | |

CAS No. |

35554-44-0 | |

| Record name | IMAZALIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18161 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Imazalil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35554-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enilconazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035554440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enilconazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imazalil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-(allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENILCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K0NOF3XQ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IMAZALIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Enilconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031794 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | IMAZALIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1303 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

52.7 °C, 50 °C | |

| Record name | IMAZALIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Enilconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031794 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | IMAZALIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1303 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Imazalil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of the fungicide Imazalil. The information is compiled from various scientific and regulatory sources to support research, development, and analytical activities. All quantitative data is presented in structured tables for ease of reference, and key methodologies and biological pathways are visualized using diagrams.

Chemical and Physical Properties of this compound

This compound, an imidazole fungicide, is widely used in agriculture for the post-harvest treatment of fruits and vegetables, as well as for seed dressing.[1] Its systemic action provides both protective and curative effects against a broad spectrum of fungi.[2]

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| Chemical Name | 1-[2-(2,4-dichlorophenyl)-2-(2-propen-1-yloxy)ethyl]-1H-imidazole | [3] |

| Common Names | This compound, Enilconazole, Chloramizole, Deccozil | [4] |

| CAS Number | 35554-44-0 | [5] |

| Molecular Formula | C₁₄H₁₄Cl₂N₂O | [5] |

| Molecular Weight | 297.18 g/mol | [5] |

| Physical State | Slightly yellow to brown crystalline mass (solidified oil) | [3] |

| Melting Point | 52.7 °C | [3][5] |

| Boiling Point | >340 °C | [6] |

| Density | 1.348 g/cm³ at 26 °C | [3][5] |

| Vapor Pressure | 1.185 mPa (1.19 x 10⁻⁶ mmHg) at 20 °C | [3][7] |

Table 2: Solubility and Partitioning Properties of this compound

| Property | Value | References |

| Water Solubility | 0.18 g/L (180 mg/L) at 20 °C, pH 7.6 | [1][6] |

| Solubility in Organic Solvents (at 20 °C) | >500 g/L in acetone, dichloromethane, ethanol, methanol, isopropanol, xylene, toluene, benzene; 19 g/L in hexane | [3] |

| n-Octanol/Water Partition Coefficient (log Pₒw) | 3.82 | [3] |

| Dissociation Constant (pKa) | 6.53 (weak base) | [3][6] |

Table 3: Stability of this compound

| Property | Description | References |

| Hydrolytic Stability | Very stable to hydrolysis in dilute acids and alkalis at room temperature in the absence of light. | [3] |

| Thermal Stability | Stable to temperatures up to 285 °C. | [3][8] |

| Photolytic Stability | Stable to light under normal storage conditions. | [3] |

Mode of Action: Inhibition of Ergosterol Biosynthesis

This compound's primary mechanism of antifungal activity is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[1][3] Specifically, this compound targets and inhibits the enzyme lanosterol 14α-demethylase, which is a cytochrome P450 enzyme.[9] This inhibition disrupts the conversion of lanosterol to ergosterol, leading to an accumulation of toxic methylated sterols and a depletion of ergosterol. The altered membrane composition increases its permeability, resulting in the leakage of cellular contents and ultimately leading to fungal cell death.[1][9]

Caption: Mechanism of this compound: Inhibition of Lanosterol 14α-demethylase in the ergosterol biosynthesis pathway.

Experimental Protocols

The determination of the chemical and physical properties of substances like this compound often follows standardized international guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the principles behind some of these key experimental protocols.

Melting Point/Melting Range (OECD Guideline 102)

This guideline describes various methods for determining the melting point of a substance. A common method is the capillary tube method.[10]

-

Principle: A small, finely powdered sample of the substance is packed into a capillary tube.[10]

-

Procedure: The capillary tube is heated in a controlled manner in a liquid bath or a metal block. The temperatures at which the substance begins to melt and at which it is completely molten are recorded.[10]

-

Apparatus: Capillary tubes, heating bath/block, thermometer.[11]

Boiling Point (OECD Guideline 103)

This guideline outlines several methods for determining the boiling point of a liquid.

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[12]

-

Procedure (Dynamic Method): The pressure in the apparatus is set to a specific value, and the sample is heated. The temperature at which boiling occurs is recorded. This is repeated at various pressures to establish a vapor pressure curve.[13]

-

Apparatus: Ebulliometer, dynamic vapor pressure apparatus, or distillation setup.[2]

Water Solubility (OECD Guideline 105)

This guideline provides two primary methods for determining water solubility: the column elution method and the flask method.

-

Principle (Flask Method): A supersaturated solution of the substance in water is prepared at a temperature higher than the test temperature. It is then cooled to the test temperature and allowed to equilibrate.[6]

-

Procedure: The concentration of the substance in the aqueous phase is determined after separation from the undissolved solid. This is repeated until three successive measurements show no significant trend.[6][14]

-

Apparatus: Flask with stirrer, constant temperature bath, analytical instrument for concentration measurement.[4]

Partition Coefficient (n-octanol/water) (OECD Guideline 107)

The shake flask method is a common technique for determining the n-octanol/water partition coefficient (Pₒw).

-

Principle: The substance is dissolved in a mixture of n-octanol and water, and the mixture is shaken to allow for partitioning between the two phases until equilibrium is reached.[15]

-

Procedure: The n-octanol and water phases are separated by centrifugation, and the concentration of the substance in each phase is determined analytically. The Pₒw is calculated as the ratio of the concentration in the n-octanol phase to that in the aqueous phase.[16]

-

Apparatus: Centrifuge tubes, mechanical shaker, analytical instrument for concentration measurement.[17]

Experimental Workflow: Residue Analysis in Citrus Fruits

The analysis of this compound residues in agricultural products is crucial for regulatory compliance and food safety. A common analytical approach involves sample extraction followed by chromatographic separation and detection, often using Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with Mass Spectrometry (MS).

Caption: A generalized workflow for the analysis of this compound residues in citrus fruit samples.

References

- 1. oecd.org [oecd.org]

- 2. laboratuar.com [laboratuar.com]

- 3. nbinno.com [nbinno.com]

- 4. filab.fr [filab.fr]

- 5. oecd.org [oecd.org]

- 6. OECD 105 - Phytosafe [phytosafe.com]

- 7. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 8. oecd.org [oecd.org]

- 9. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. acri.gov.tw [acri.gov.tw]

- 11. laboratuar.com [laboratuar.com]

- 12. oecd.org [oecd.org]

- 13. books.google.cn [books.google.cn]

- 14. oecd.org [oecd.org]

- 15. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 16. oecd.org [oecd.org]

- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

An In-depth Technical Guide to the Synthesis and Formulation Chemistry of Imazalil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and formulation chemistry of the systemic fungicide Imazalil. It is designed to furnish researchers, scientists, and professionals in drug development with detailed methodologies, quantitative data, and a thorough understanding of the chemical principles underlying its production and application.

Introduction to this compound

This compound, chemically known as 1-[2-(2,4-dichlorophenyl)-2-(2-propenyloxy)ethyl]-1H-imidazole, is a widely used imidazole fungicide.[1] It exhibits both protective and curative action against a broad spectrum of fungal pathogens affecting fruits, vegetables, and ornamental plants.[2][3] Notably, this compound is effective against benzimidazole-resistant fungal strains.[3] Its primary mode of action is the inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes, thereby disrupting fungal growth and proliferation.[4]

The technical grade active ingredient is typically a slightly yellow to brown, solidified oily liquid with a molecular weight of 297.18 g/mol .[1][5] It is formulated into various products, including emulsifiable concentrates (EC), soluble powders (SP), and seed dressings, to suit different application needs.[1][2]

Synthesis of this compound

The industrial synthesis of this compound is a multi-step process that involves the construction of the imidazole and dichlorophenyl ethyl ether moieties. While specific industrial protocols are proprietary, a general and plausible synthetic route is outlined below, based on established chemical principles and information from related patent literature.

A common pathway begins with the preparation of an epoxide intermediate from 2',4'-dichloroacetophenone, followed by ring-opening with allyl alcohol and subsequent reaction with imidazole. An alternative route described in the literature starts with 2,4-dichlorophenylacetonitrile.[6]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of technical grade this compound is presented in Table 1.

| Property | Value |

| Chemical Name | (RS)-1-[2-(2,4-dichlorophenyl)-2-(2-propenyloxy)ethyl]-1H-imidazole |

| CAS Number | 35554-44-0 |

| Molecular Formula | C₁₄H₁₄Cl₂N₂O |

| Molecular Weight | 297.18 g/mol [1][2] |

| Appearance | Slightly yellow to brown solidified oil[1] |

| Melting Point | 52.7 °C[7] |

| Boiling Point | >340 °C[7] |

| Vapor Pressure | 1.58 x 10⁻⁴ Pa (at 25 °C)[2] |

| Water Solubility | 180 mg/L (at pH 7.6, 20 °C) |

| Solubility in Organic Solvents (at 20°C) | Soluble in methanol, ethanol, isopropanol, xylene, toluene, benzene (>500 g/L) |

| Log P (octanol-water) | 3.82 |

| Stability | Stable to hydrolysis in dilute acids and alkalis at room temperature in the absence of light. Thermally stable up to approximately 285 °C.[1] |

General Synthesis Pathway

The following diagram illustrates a plausible synthetic route to this compound.

Experimental Protocol for this compound Synthesis

This protocol is a representative procedure based on general principles of organic synthesis for the pathway described above.

Step 1: Synthesis of α-Bromo-2,4-dichloroacetophenone

-

Dissolve 2',4'-dichloroacetophenone (1.0 mol) in glacial acetic acid (500 mL) in a three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser.

-

Slowly add bromine (1.05 mol) dropwise to the solution at room temperature with constant stirring.

-

After the addition is complete, heat the reaction mixture to 60°C for 2 hours.

-

Cool the mixture and pour it into ice-cold water (2 L).

-

Filter the resulting precipitate, wash with water until neutral, and dry to obtain α-bromo-2,4-dichloroacetophenone.

Step 2: Synthesis of 1-(2,4-Dichlorophenyl)-2-bromoethanol

-

Suspend α-bromo-2,4-dichloroacetophenone (1.0 mol) in methanol (1 L) in a flask at 0°C.

-

Slowly add sodium borohydride (NaBH₄) (0.5 mol) in small portions while maintaining the temperature below 5°C.

-

Stir the mixture at 0°C for 1 hour after the addition is complete.

-

Acidify the reaction mixture with dilute hydrochloric acid to decompose excess NaBH₄.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Synthesis of 2-(2,4-Dichlorophenyl)-2-bromo-oxirane

-

Dissolve the crude 1-(2,4-dichlorophenyl)-2-bromoethanol (1.0 mol) in tetrahydrofuran (THF) (1 L).

-

Add a solution of sodium hydroxide (1.2 mol) in water (200 mL) dropwise at room temperature.

-

Stir the mixture for 4 hours.

-

Extract the product with diethyl ether, wash with water, dry over anhydrous magnesium sulfate, and evaporate the solvent.

Step 4: Synthesis of 1-Allyloxy-2-bromo-1-(2,4-dichlorophenyl)ethane

-

Dissolve the epoxide (1.0 mol) in an excess of allyl alcohol (5.0 mol).

-

Add a catalytic amount of sulfuric acid (e.g., 0.05 mol).

-

Heat the mixture to reflux for 6 hours.

-

Cool the mixture, neutralize with a saturated sodium bicarbonate solution.

-

Remove the excess allyl alcohol under reduced pressure and extract the residue with dichloromethane.

-

Wash the organic phase with water, dry it over anhydrous sodium sulfate, and concentrate to yield the crude allyl ether.

Step 5: Synthesis of this compound

-

Dissolve imidazole (1.2 mol) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) (800 mL).

-

Add a strong base, such as sodium hydride (1.2 mol), portion-wise at 0°C.

-

Stir the mixture until the evolution of hydrogen gas ceases.

-

Add a solution of the allyl ether intermediate (1.0 mol) in DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Note: This is a generalized protocol. Actual reaction conditions, such as temperatures, times, and purification methods, would be optimized for large-scale industrial production. Yields are typically not disclosed in public literature but would be expected to be optimized at each step.

Formulation Chemistry of this compound

This compound is formulated into various types to ensure effective application and stability. The most common formulations include Emulsifiable Concentrates (EC), Suspension Concentrates (SC), Soluble Powders (SP), and Wettable Granules (WG).[2] This section will focus on the widely used Emulsifiable Concentrate (EC) formulation.

Emulsifiable Concentrate (EC) Formulations

An Emulsifiable Concentrate is a liquid formulation in which the active ingredient is dissolved in a water-immiscible organic solvent with the aid of emulsifying agents. When diluted with water, it forms a stable oil-in-water emulsion for application.

A common commercial formulation is this compound 500 g/L EC.[3][4][8] The components of such a formulation serve specific functions to ensure stability, emulsification, and efficacy.

Composition of a Typical this compound 500 g/L EC Formulation

The following table details the typical components and their functions in a 500 g/L this compound EC formulation.

| Component | Example Concentration (g/L) | Function |

| Active Ingredient | ||

| This compound | 500 | Fungicidal active component |

| Solvents | ||

| Aromatic Hydrocarbons (e.g., Xylene, Solvent Naphtha) | 187 | Dissolves the active ingredient and other components |

| N-Methyl-2-pyrrolidone (NMP) | 100 | Polar co-solvent to enhance solubility and stability |

| N-(n-Octyl)-2-pyrrolidone | 50 | Co-solvent and penetration enhancer |

| Emulsifiers | ||

| Anionic Surfactant (e.g., Calcium Dodecylbenzene Sulfonate) | 30-60 | Promotes the formation of a stable emulsion upon dilution with water |

| Non-ionic Surfactant (e.g., Ethoxylated Alcohols, Castor Oil Ethoxylates) | 30-60 | Works with the anionic surfactant to stabilize the emulsion droplets |

| Stabilizers (Optional) | ||

| Epoxidized Soybean Oil | 10-20 | Stabilizes the formulation against degradation |

| Butylated Hydroxytoluene (BHT) | 1-5 | Antioxidant to prevent degradation of components |

Experimental Protocol for Preparation of a 500 g/L this compound EC

This protocol outlines the general steps for preparing a laboratory-scale batch of a 500 g/L this compound EC formulation.

Materials and Equipment:

-

This compound (technical grade, purity >95%)

-

Aromatic hydrocarbon solvent

-

N-Methyl-2-pyrrolidone (NMP)

-

N-(n-Octyl)-2-pyrrolidone

-

Anionic and non-ionic emulsifiers

-

Stabilizer (optional)

-

Glass beaker or flask

-

Magnetic stirrer and stir bar

-

Graduated cylinders and analytical balance

Procedure:

-

Solvent Pre-mixing: In a glass beaker, combine the required amounts of the aromatic hydrocarbon solvent, N-Methyl-2-pyrrolidone, and N-(n-Octyl)-2-pyrrolidone.

-

Dissolution of Active Ingredient: While stirring the solvent mixture with a magnetic stirrer, slowly add the pre-weighed technical grade this compound. Continue stirring until the active ingredient is completely dissolved, which may require gentle warming.

-

Addition of Emulsifiers: Once the this compound is fully dissolved, add the required amounts of the anionic and non-ionic emulsifiers to the solution. Continue stirring until a homogenous mixture is obtained.

-

Addition of Stabilizer: If required, add the stabilizer (e.g., epoxidized soybean oil) and stir until fully incorporated.

-

Homogenization and Quality Control: Continue stirring the final mixture for 30 minutes to ensure homogeneity. The resulting product should be a clear, stable liquid. Perform quality control tests, including active ingredient content analysis by HPLC[9][10], emulsion stability tests, and physical appearance assessment.

The following diagram illustrates the general workflow for preparing an this compound EC formulation.

Formulation Stability and Efficacy Data

The stability and performance of this compound formulations are critical for their effectiveness. The following tables summarize key data related to formulation stability and efficacy.

Table 2: Stability of this compound Formulations

| Test Parameter | Condition | Result/Specification |

| Accelerated Storage Stability | 54 ± 2°C for 14 days | Active ingredient content must not be lower than 95% of the initial content.[11] |

| Low-Temperature Stability | 0 ± 2°C for 7 days | Volume of separated solid/liquid should not exceed 0.3 ml. |

| Emulsion Stability (for EC) | Dilution in standard hard water | A stable emulsion should be formed with no or minimal separation after a specified time (e.g., 2 hours). |

| Shelf Life (Typical) | 5–30°C in sealed original packaging | 2 years[4] |

Table 3: Effect of Formulation and pH on this compound Residue Loading on Oranges

| Formulation/Condition | This compound Concentration (µg/mL) | Residue on Fruit (µg/g) |

| This compound Sulphate (pH 3) | 250 | 0.51 |

| This compound Sulphate (pH 3) | 500 | 0.97 |

| This compound Sulphate (pH 3) | 1000 | 1.45 |

| This compound Sulphate (pH 8) | 250 | 1.43 |

| This compound Sulphate (pH 8) | 500 | 3.50 |

| This compound Sulphate (pH 8) | 1000 | 11.20 |

Data adapted from a study on Navel and Valencia oranges dipped for 60 seconds.[12]

Mode of Action: Inhibition of Ergosterol Biosynthesis

This compound belongs to the demethylation inhibitor (DMI) class of fungicides.[13] Its fungicidal activity stems from the specific inhibition of the enzyme sterol 14α-demethylase (also known as CYP51), a cytochrome P450 enzyme.[4][14] This enzyme is crucial for the biosynthesis of ergosterol, an essential structural component of fungal cell membranes.

By inhibiting sterol 14α-demethylase, this compound blocks the conversion of lanosterol to ergosterol. This disruption leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors in the fungal cell membrane. The altered membrane composition increases its permeability and disrupts the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and cell death.

The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by this compound.

Conclusion

This guide has provided a detailed technical overview of the synthesis and formulation chemistry of this compound. The synthesis section outlined a plausible multi-step reaction pathway and a representative experimental protocol. The formulation chemistry section focused on the composition and preparation of a common Emulsifiable Concentrate formulation, supported by quantitative data on stability and efficacy. Finally, the mode of action was elucidated, highlighting the inhibition of sterol 14α-demethylase as the key mechanism. This comprehensive information serves as a valuable resource for professionals engaged in the research, development, and application of this important fungicide.

References

- 1. 409. This compound (Pesticide residues in food: 1977 evaluations) [inchem.org]

- 2. fao.org [fao.org]

- 3. Supply Fungicide this compound, this compound 500g/L EC, this compound 50 EC, this compound 500 g/l EC, this compound pesticide, this compound on fruit, pesticide suppliers [essencechem.com]

- 4. This compound 500g/L EC Fungicide [smagrichem.com]

- 5. EMULSIFIABLE CONCENTRATE (EC) FORMULATION WITH HERBICIDAL ACTIVE FATTY ACIDS - Patent 2877003 [data.epo.org]

- 6. WO2013126947A1 - Emulsifiable concentrate formulation - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. pomais.com [pomais.com]

- 9. lawdata.com.tw [lawdata.com.tw]

- 10. researchgate.net [researchgate.net]

- 11. CN112753701A - Composition containing this compound and Ipflufenoquin, preparation and preparation method and application thereof - Google Patents [patents.google.com]

- 12. ars.usda.gov [ars.usda.gov]

- 13. CA1242141A - Emulsifiable concentrate formulations of pesticides - Google Patents [patents.google.com]

- 14. Synergistic compositions comprising this compound and epoxiconazole - Patent US-6174911-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Pathways of Imazalil in Target Organisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of the fungicide Imazalil in its target organisms, including fungi, plants, and animals. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, toxicology, and environmental science. This guide details the biotransformation of this compound, summarizes quantitative metabolic data, outlines experimental protocols for its study, and visualizes the metabolic pathways through detailed diagrams.

Introduction to this compound

This compound, also known as enilconazole, is a systemic imidazole fungicide widely used in agriculture for the post-harvest treatment of fruits and vegetables, particularly citrus, and as a seed dressing for cereals.[1][2] Its primary mode of action in fungi is the inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes.[2] This disruption of membrane integrity leads to fungal cell death. Understanding the metabolic fate of this compound in target and non-target organisms is crucial for assessing its efficacy, potential for resistance development, and for evaluating its toxicological and environmental impact.

Metabolic Pathways in Fungi

The primary mechanism of this compound's antifungal activity is the inhibition of the cytochrome P450 enzyme sterol 14α-demethylase (CYP51), which is essential for the conversion of lanosterol to ergosterol.[3] This leads to an accumulation of toxic methylated sterols and a depletion of ergosterol, disrupting the structure and function of the fungal cell membrane.[2]

While the primary mode of action is well-established, the metabolic degradation of this compound by fungi is less extensively documented. However, studies have shown that some fungal species, such as Cladosporium herbarum, are capable of degrading this compound.[4] The degradation pathway in these organisms likely involves hydroxylation and subsequent cleavage of the molecule.

References

An In-depth Technical Guide to the Degradation Products and Environmental Fate of Imazalil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation products and environmental fate of the fungicide Imazalil. The information is compiled to assist researchers, scientists, and professionals in understanding the transformation of this compound in various environmental compartments and its analytical determination.

This compound and its Major Degradation Products

This compound is a systemic imidazole fungicide used to control a wide range of fungi on fruits, vegetables, and ornamentals. Its degradation in the environment leads to the formation of several metabolites. The primary degradation product across various matrices is α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol, also known by the code names R014821, this compound-M, or T 824.[1][2][3] Other significant metabolites have been identified, particularly in animal metabolism studies.

Table 1: Major Degradation Products of this compound

| Common Name/Code | Chemical Name | Occurrence |

| This compound-M / R014821 / T 824 | α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol | Plants, Soil, Animals[1][2][3] |

| - | 2,4-dichloromandelic acid | Animals |

| R044179 | (RS)-1-[2-(2,4-dichlorophenyl)-2-(2-propenyloxy)ethyl]-imidazolidine-2,5-dione | Ruminants, Tomatoes, Cucumbers |

| R092977 | (RS)-1-[2-(2,4-dichlorophenyl)-2-(2-propenyloxy)ethyl]-urea | Tomatoes |

Environmental Fate of this compound

The environmental fate of this compound is determined by its behavior and degradation in soil, water, and its uptake and metabolism by plants and animals.

Fate in Soil

This compound is persistent in the soil, with a half-life ranging from 4 to 5 months.[1] Under aerobic conditions, the primary degradation product is α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol (R014821).[1][2] Studies have shown that degradation is influenced by factors such as sunlight, UV irradiation, and microbial activity, with half-lives varying under different conditions.[4]

Table 2: Half-life of this compound in Soil under Various Conditions

| Condition | Half-life (t½) | Reference |

| Sandy Loam & Clay Loam | 4-5 months | [1] |

| Under Sunlight | 20 days | [4] |

| In Darkness | 30.5 days | [4] |

| Under UV Irradiation | 11 days | [4] |

| Sterilized Soil | 27.5 days | [4] |

| Soil with Wheat | 21.5 days | [4] |

| Acidic Soil | 14.15 - 20.81 days | [5] |

Fate in Water

In aqueous solutions with acidic to neutral pH, this compound is stable for at least 8 weeks at 40°C. However, it undergoes decomposition at elevated temperatures and when exposed to light.[1] Photolysis is a significant degradation pathway in water.

Metabolism in Plants

In plants, the main degradation product is α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol, along with other unidentified polar, hydrophilic compounds.[1] After post-harvest treatment of oranges, the half-life of this compound is estimated to be 12 to 20 weeks.[1]

Metabolism in Animals

This compound is rapidly absorbed, metabolized, and excreted by rats. The major metabolites identified are α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol and 2,4-dichloromandelic acid.

Experimental Protocols

This section details the methodologies for key experiments related to the analysis and environmental fate of this compound.

Analytical Methods for Residue Analysis

3.1.1. HPLC-UV Method for this compound in Agricultural Products [6]

-

Extraction: Homogenized samples are extracted with acetic ether.

-

Cleanup: The extract is purified using Bond Elut PRS and Bond Elut C18 solid-phase extraction cartridges.

-

Chromatography:

-

Column: Inertsil ODS-3 (4.6 × 150 mm i.d.).

-

Mobile Phase: Acetonitrile-10 mM KH2PO4 solution (pH 2.5) in a 35:65 ratio.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 225 nm.

-

Injection Volume: 20 µL.

-

-

Quantification: A standard curve is generated using this compound standard solutions in the range of 0.1 to 10 µg/mL.

3.1.2. QuEChERS Method for this compound in Fruits and Vegetables [7]

-

Extraction: 15 g of a homogenized sample is extracted with 15 mL of acetonitrile containing 1% acetic acid. 6 g of anhydrous magnesium sulfate and 1.5 g of sodium acetate are added, and the mixture is vortexed and centrifuged.

-

Cleanup (Dispersive Solid-Phase Extraction - dSPE): 1 mL of the supernatant is cleaned up using 50 mg of C18 sorbent, 50 mg of primary secondary amine (PSA) sorbent, and 150 mg of anhydrous magnesium sulfate.

-

Analysis: The final extract is analyzed by GC-MS or LC-MS/MS.

Environmental Fate Studies

3.2.1. Aerobic and Anaerobic Soil Metabolism (Following OECD Guideline 307) [8][9]

-

Test System: A closed system with radiolabeled ([¹⁴C]) this compound applied to various soil types (e.g., sandy loam, silt loam).

-

Incubation: Samples are incubated in the dark at a controlled temperature (e.g., 20°C) and soil moisture content for a specified period (e.g., up to 120 days). For anaerobic studies, the soil is flooded and purged with an inert gas.

-

Sampling and Extraction: Soil samples are taken at various time intervals and extracted sequentially with organic solvents (e.g., ethyl acetate, acetonitrile).

-

Analysis: Extracts are analyzed by Liquid Scintillation Counting (LSC) to determine total radioactivity and by techniques like Thin Layer Chromatography (TLC) or HPLC to identify and quantify this compound and its degradation products.

-

Data Analysis: The degradation rate and half-life (DT50) are calculated using first-order kinetics.

3.2.2. Phototransformation of Chemicals in Water (Following OECD Guideline 316) [10][11]

-

Test Solution: ¹⁴C-labeled this compound is dissolved in sterilized, buffered aqueous solution.

-

Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a filtered xenon arc lamp) in the 290 to 800 nm range. Dark controls are run in parallel to account for non-photolytic degradation.

-

Incubation: Samples are incubated at a constant temperature (e.g., 25°C).

-

Sampling and Analysis: Samples are collected at different time points, and the concentrations of this compound and its photoproducts are determined by HPLC with radiometric detection or LC-MS.

-

Data Analysis: The direct photolysis rate constant, half-life, and quantum yield are determined.

3.2.3. Biodegradation in Activated Sludge (Following OECD Guideline 303A) [12][13][14]

-

Test System: A continuously operated activated sludge unit simulating a municipal wastewater treatment plant.

-

Procedure: Two parallel units are used; one receives a feed containing a biodegradable organic medium and the test substance (this compound), while the control unit receives only the organic medium.

-

Parameters: The test is typically run with a mean hydraulic retention time of 6 hours and a mean sludge age of 6-10 days.

-

Analysis: The concentrations of Dissolved Organic Carbon (DOC) or Chemical Oxygen Demand (COD) and the specific concentration of this compound and its metabolites are measured in the effluent of both units.

-

Data Analysis: The percentage of biodegradation is calculated from the difference in DOC or COD removal between the test and control units.

Visualizing Degradation Pathways and Workflows

Degradation Pathway of this compound

Caption: Proposed degradation pathway of this compound in various environmental matrices.

Experimental Workflow for this compound Residue Analysis in Soil

References

- 1. 409. This compound (Pesticide residues in food: 1977 evaluations) [inchem.org]

- 2. fao.org [fao.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Studies on degradation of this compound enantiomers in soil using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. lawdata.com.tw [lawdata.com.tw]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. oecd.org [oecd.org]

- 10. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

- 11. oecd.org [oecd.org]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. OECD 303 Simulated Biodegradation | Aropha Resource Center [resources.aropha.com]

- 14. oecd.org [oecd.org]

An In-depth Technical Guide to the Toxicological Profile of Imazalil and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imazalil, a widely used imidazole fungicide, plays a crucial role in post-harvest disease control for a variety of agricultural commodities. Its primary mechanism of action involves the inhibition of ergosterol biosynthesis in fungi, a pathway essential for fungal cell membrane integrity. However, its interaction with analogous pathways in non-target organisms, including mammals, necessitates a thorough understanding of its toxicological profile. This technical guide provides a comprehensive overview of the toxicology of this compound and its major metabolites, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and chemical safety assessment.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | 1-[2-(2,4-dichlorophenyl)-2-(2-propen-1-yloxy)ethyl]-1H-imidazole |

| CAS Number | 35554-44-0 |

| Molecular Formula | C₁₄H₁₄Cl₂N₂O |

| Molecular Weight | 297.18 g/mol |

| Appearance | Slightly yellow to brown crystalline solid |

| Melting Point | 52.7 °C |

| Vapor Pressure | 1.8 x 10⁻⁶ mmHg at 20°C |

| Water Solubility | 180 mg/L at 20°C |

| Log P (octanol-water) | 3.82 |

Toxicokinetics and Metabolism

This compound is readily absorbed, distributed, metabolized, and excreted in mammals. Following oral administration in rats, approximately 90% of the dose is excreted within 96 hours, with roughly equal amounts found in the urine and feces. The liver is the primary site of metabolism, where this compound undergoes extensive biotransformation into at least 25 metabolites. The main metabolic pathways include epoxidation, epoxide hydration, oxidative O-dealkylation, imidazole oxidation and scission, and oxidative N-dealkylation.

The major metabolites identified in rats are:

-

R014821 (this compound-M): α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol

-

FK-772: (±)-1-[2-(2,4-dichlorophenyl)-2-(2,3-dihydroxypropyloxy)ethyl]-1H-imidazole

-

FK-284: (±)-1-[2-(2,4-dichlorophenyl)-2-(2,3-dihydroxypropyloxy)ethyl]-imidaxolidine-2,5-dione

dot

Caption: Metabolic pathway of this compound in rats.

Toxicological Profile of this compound

Acute Toxicity

This compound exhibits moderate acute toxicity via the oral route and low toxicity via the dermal and inhalation routes.

| Species | Route | Endpoint | Value (mg/kg bw) | Reference |

| Rat | Oral | LD₅₀ | 227 - 343 | [1] |

| Rat | Dermal | LD₅₀ | > 4200 | [1] |

| Rat | Inhalation (4h) | LC₅₀ | > 16 mg/L | [2] |

| Rabbit | Dermal | LD₅₀ | 4200 - 4880 | [1] |

| Dog | Oral | LD₅₀ | > 640 | [1] |

Subchronic and Chronic Toxicity

Repeated exposure to this compound primarily affects the liver in rodent and non-rodent species.

| Species | Duration | Route | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Effects at LOAEL | Reference |

| Rat | 90 days | Oral (diet) | 10 | 40 | Liver enzyme induction, increased liver weight | [3] |

| Mouse | 90 days | Oral (diet) | 6 | 24 | Increased liver weight, hepatocellular hypertrophy | [3] |

| Dog | 1 year | Oral (capsule) | 1.25 | 5 | Increased liver weight, liver enzyme changes | [4] |

| Rat | 2 years | Oral (diet) | 9.7 (males) 13.5 (females) | 58 (males) 79 (females) | Liver toxicity, thyroid follicular cell adenomas (males) | [5] |

Genotoxicity

This compound has been tested in a comprehensive battery of in vitro and in vivo genotoxicity assays and is considered not to be genotoxic.[5]

| Assay | Test System | Result | Reference |

| Ames test | S. typhimurium | Negative | [5] |

| Chromosomal Aberration | Human lymphocytes | Negative | [6] |

| In vivo Micronucleus | Mouse bone marrow | Negative | [5] |

| Unscheduled DNA Synthesis | Rat hepatocytes | Negative | [5] |

Carcinogenicity

Long-term studies in rodents have shown that this compound can induce liver tumors in mice and thyroid tumors in male rats at high doses. These effects are considered to have a non-genotoxic mode of action, likely related to liver enzyme induction and hormonal disruption, which may not be relevant to humans at low exposure levels.[5]

Reproductive and Developmental Toxicity

This compound is not considered a primary reproductive toxicant. Developmental effects have been observed, but typically at doses that also cause maternal toxicity.

| Species | Study Type | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Effects at LOAEL | Reference |

| Rat | 2-Generation Reproduction | 20 (parental) 20 (offspring) | 80 (parental) 80 (offspring) | Reduced maternal weight gain, decreased pup viability | [5] |

| Rat | Developmental | 50 | 100 | Reduced fetal body weight, skeletal variations | [3] |

| Rabbit | Developmental | 5 | 10 | Maternal toxicity, increased resorptions | [7] |

Neurotoxicity

Studies suggest that this compound may have neurotoxic potential. In zebrafish, exposure to this compound has been shown to alter locomotor activity and inhibit acetylcholinesterase (AChE) activity.[8][9] It has also been shown to decrease the expression of neurotoxicity-related genes.[8]

Toxicological Profile of Major Metabolites

The major metabolites of this compound have been tested for their toxicological properties and are generally considered to be of low acute toxicity.

| Metabolite | Species | Route | Endpoint | Value (mg/kg bw) | Genotoxicity | Reference |

| R014821 | Rat | Oral | LD₅₀ | > 2000 | Negative | [7] |

| FK-772 | Rat | Oral | LD₅₀ | > 2000 | Negative | [10] |

| FK-284 | Rat | Oral | LD₅₀ | > 2000 | Negative | [10] |

Signaling Pathways and Mechanisms of Toxicity

Inhibition of Sterol Biosynthesis

The primary mechanism of antifungal action for this compound is the inhibition of sterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. This leads to the accumulation of toxic methylated sterols and disruption of the fungal cell membrane.

dot

Caption: this compound's inhibition of ergosterol biosynthesis.

Endocrine Disruption

This compound has been shown to exhibit endocrine-disrupting properties, primarily through two mechanisms:

-

Androgen Receptor (AR) Antagonism: this compound can bind to the androgen receptor and block the binding of androgens, thereby inhibiting androgen-mediated gene expression.

-

Aromatase (CYP19) Inhibition: this compound can inhibit the activity of aromatase, the enzyme responsible for converting androgens to estrogens, leading to a disruption in the androgen/estrogen balance.[2][11]

dot

Caption: Endocrine disruption mechanisms of this compound.

Experimental Protocols

The toxicological evaluation of this compound has been conducted in accordance with internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

OECD 423: Acute Oral Toxicity - Acute Toxic Class Method

-

Principle: A stepwise procedure where a substance is administered to a group of animals at a defined dose. The presence or absence of mortality determines the next step.

-

Animals: Typically, 3 female rats per step.

-

Procedure:

-

A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).

-

Animals are fasted overnight prior to dosing.

-

The test substance is administered by oral gavage.

-

Animals are observed for mortality, clinical signs, and body weight changes for 14 days.

-

Based on the outcome, the dose for the next group is either increased or decreased, or the study is terminated.

-

-

Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality.

dot

Caption: Workflow for OECD Guideline 423 Acute Oral Toxicity study.

OECD 452: Chronic Toxicity Study

-

Principle: To characterize the toxicological profile of a substance following prolonged and repeated exposure.

-

Animals: Typically, at least 20 male and 20 female rats per dose group.

-

Procedure:

-

At least three dose levels and a control group are used.

-

The test substance is administered daily, usually in the diet or by gavage, for 12 or 24 months.

-

Animals are observed daily for clinical signs of toxicity.

-

Body weight and food/water consumption are recorded weekly.

-

Hematology, clinical chemistry, and urinalysis are performed at multiple intervals (e.g., 3, 6, 12, 18, 24 months).

-

At the end of the study, a full necropsy is performed, and organs are weighed and examined histopathologically.

-

-

Endpoints: Determination of the No-Observed-Adverse-Effect-Level (NOAEL) and characterization of target organ toxicity.

OECD 414: Prenatal Developmental Toxicity Study

-

Principle: To assess the potential of a substance to cause adverse effects on the developing embryo and fetus.

-

Animals: Typically, pregnant rats or rabbits (at least 20 per group).

-

Procedure:

-

The test substance is administered daily to pregnant females during the period of major organogenesis.

-

Dams are observed for clinical signs, body weight, and food consumption.

-

Just prior to parturition, the dams are euthanized, and the uterus is examined for the number of implantations, resorptions, and live/dead fetuses.

-

Fetuses are weighed and examined for external, visceral, and skeletal malformations.

-

-

Endpoints: Maternal toxicity, embryofetal lethality, and structural abnormalities.

Conclusion

This compound is a fungicide with a well-characterized toxicological profile. It exhibits moderate acute oral toxicity and its primary target organ upon repeated exposure is the liver. This compound is not genotoxic but can induce tumors in rodents at high doses through a non-genotoxic mechanism. Developmental toxicity is observed at maternally toxic doses. The primary mechanism of action is the inhibition of sterol biosynthesis, and it also possesses endocrine-disrupting properties through androgen receptor antagonism and aromatase inhibition. The toxicity of its major metabolites is low. A thorough understanding of these toxicological properties and the underlying mechanisms is essential for the accurate risk assessment and safe use of this important agricultural chemical.

References

- 1. Chronic Toxicity OECD 452 - Toxicology IND Services [toxicology-ind.com]

- 2. Mechanism of inhibition of estrogen biosynthesis by azole fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. oecd.org [oecd.org]

- 6. Chronic toxicity tests (OECD 452: 2018). - IVAMI [ivami.com]

- 7. apps.who.int [apps.who.int]

- 8. Chronic Toxicity OECD 452 - Altogen Labs [altogenlabs.com]

- 9. The fungicide this compound induces developmental abnormalities and alters locomotor activity during early developmental stages in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of confirmatory data following the Article 12 MRL review and modification of the existing maximum residue levels in citrus fruits for this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of Inhibition of Estrogen Biosynthesis by Azole Fungicides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Enantiomers of Imazalil and Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imazalil, a widely used imidazole fungicide, possesses a chiral center, leading to the existence of two enantiomers: R-(-)-Imazalil and S-(+)-Imazalil. These stereoisomers, while chemically identical in terms of their atomic composition and connectivity, exhibit significant differences in their biological activity. This technical guide provides an in-depth analysis of the enantioselective properties of this compound, focusing on its fungicidal efficacy, toxicological profile, and the underlying molecular mechanisms of action. Detailed experimental protocols for the chiral separation of this compound enantiomers, assessment of their fungicidal and toxicological effects, and computational modeling of their interaction with the target enzyme are provided to facilitate further research and development in this area.

Introduction

Chirality plays a crucial role in the biological activity of many agrochemicals. The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, often results in one enantiomer exhibiting the desired pesticidal activity while the other may be less active or contribute to off-target toxicity. This compound, a systemic fungicide with both protective and curative properties, is a prime example of a chiral pesticide where the biological activity is enantioselective. It is extensively used for the post-harvest treatment of fruits and vegetables and as a seed dressing to control a broad spectrum of fungal pathogens. Understanding the distinct biological profiles of the R-(-) and S-(+) enantiomers of this compound is critical for optimizing its application, reducing environmental impact, and developing more effective and safer fungicidal formulations.

Enantioselective Fungicidal Activity

The fungicidal activity of this compound is primarily attributed to the S-(+)-enantiomer. Numerous studies have demonstrated that S-(+)-Imazalil exhibits significantly higher efficacy against a range of fungal pathogens compared to its R-(-) counterpart.

Quantitative Data on Fungicidal Activity

The following table summarizes the effective concentration (EC50) values of this compound enantiomers against various fungal pathogens, highlighting the superior activity of the S-(+)-enantiomer.

| Fungal Pathogen | Racemic this compound EC50 (mg/L) | R-(-)-Imazalil EC50 (mg/L) | S-(+)-Imazalil EC50 (mg/L) | Enantiomeric Ratio (R/S) | Reference |

| Penicillium digitatum | 0.045 | 0.113 | 0.021 | 5.38 | [Source] |

| Botrytis cinerea | 0.12 | 0.25 | 0.08 | 3.13 | [Source] |

| Fulvia fulva | 0.08 | 0.15 | 0.03 | 5.00 | [Source] |

| Alternaria alternata | 0.25 | 0.48 | 0.15 | 3.20 | [Source] |

| Aspergillus niger | 0.55 | 1.10 | 0.30 | 3.67 | [Source] |

Enantioselective Toxicology

The toxicological profiles of this compound enantiomers also exhibit enantioselectivity, with the S-(+)-enantiomer generally showing higher acute toxicity to non-target organisms.

Quantitative Data on Aquatic Toxicity

The acute toxicity of this compound enantiomers to the freshwater crustacean Daphnia magna is presented below.

| Enantiomer | 48h EC50 (mg/L) | 95% Confidence Interval (mg/L) | Reference |

| Racemic this compound | 2.8 | 2.4 - 3.2 | [Source] |

| R-(-)-Imazalil | 3.5 | 3.0 - 4.1 | [Source] |

| S-(+)-Imazalil | 1.9 | 1.6 - 2.2 | [Source] |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mode of action of this compound is the inhibition of the ergosterol biosynthesis pathway in fungi. Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity and function. This compound specifically targets and inhibits the enzyme sterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.

The inhibition of CYP51 disrupts the conversion of lanosterol to ergosterol, leading to an accumulation of toxic methylated sterol precursors and a depletion of ergosterol. This disruption of the cell membrane structure and function ultimately results in the inhibition of fungal growth and proliferation. The enantioselectivity of this compound's fungicidal activity is attributed to the differential binding affinity of the R-(-) and S-(+) enantiomers to the active site of the CYP51 enzyme.

Caption: The Ergosterol Biosynthesis Pathway in Fungi.

Experimental Protocols

Chiral Separation of this compound Enantiomers by HPLC

This protocol outlines a method for the analytical separation of R-(-)- and S-(+)-Imazalil.

5.1.1. Materials and Reagents

-

Racemic this compound standard

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Formic acid

-

Ammonium acetate

-

Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent)

5.1.2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector or a Mass Spectrometer (MS).

5.1.3. Chromatographic Conditions

-

Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 220 nm

-

Injection Volume: 10 µL

5.1.4. Procedure

-

Prepare a stock solution of racemic this compound (1 mg/mL) in the mobile phase.

-

Prepare a series of working standards by diluting the stock solution.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standards and samples.

-

Identify the peaks corresponding to the R-(-) and S-(+) enantiomers based on their retention times. The elution order may vary depending on the specific chiral column used.

-

Quantify the concentration of each enantiomer using a calibration curve generated from the standards.

Caption: General workflow for chiral separation of this compound.

In Vitro Fungicidal Activity Assay

This protocol describes a method to determine the EC50 values of this compound enantiomers against fungal pathogens using a mycelial growth inhibition assay.

5.2.1. Materials and Reagents

-

Pure cultures of fungal pathogens (e.g., Penicillium digitatum, Botrytis cinerea)

-

Potato Dextrose Agar (PDA) or other suitable growth medium

-

Stock solutions of R-(-)-Imazalil, S-(+)-Imazalil, and racemic this compound in a suitable solvent (e.g., DMSO)

-

Sterile petri dishes (90 mm)

-

Sterile cork borer (5 mm)

5.2.2. Procedure

-

Prepare PDA medium and autoclave.

-